

# Unveiling the Molecular Architecture of Tovopyrifolin C: A Technical Guide

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Compound of Interest		
Compound Name:	Tovopyrifolin C	
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This technical guide provides an in-depth overview of the chemical structure elucidation of **Tovopyrifolin C**, a xanthone isolated from the stem bark of Calophyllum venulosum. The determination of its molecular architecture is a critical step in understanding its potential pharmacological activities and for guiding synthetic efforts. This document outlines the key spectroscopic data and experimental protocols that underpin the structural assignment of this natural product.

#### **Spectroscopic Data Summary**

The structure of **Tovopyrifolin C** was elucidated primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

<u>Table 1: Mass Spectrometry Data for Tovopyrifolin C</u>

Ionization Mode	Mass-to-Charge Ratio (m/z)	Inferred Molecular Formula
GC-MS	[M]+ 274	C14H10O6

# Table 2: <sup>1</sup>H NMR Spectroscopic Data for Tovopyrifolin C (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.11	S	1H	1-OH
9.48	S	1H	3-OH
9.26	S	1H	5-OH
7.64	dd (J = 7.5, 1.8 Hz)	1H	H-8
7.34	dd (J = 8.2, 1.8 Hz)	1H	H-6
7.28	t (J = 7.5 Hz)	1H	H-7
6.52	S	1H	H-4
3.86	S	3H	2-OCH₃

Table 3: <sup>13</sup>C NMR Spectroscopic Data for Tovopyrifolin C (100 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Carbon Type	Assignment
182.1	С	C-9
159.2	С	C-3
155.3	С	C-1
153.8	С	C-4a
146.9	С	C-5
146.1	С	C-10a
131.5	С	C-2
124.8	СН	C-7
121.7	С	C-8a
121.3	СН	C-6
116.1	СН	C-8
104.0	С	C-9a
94.7	СН	C-4
60.7	OCH <sub>3</sub>	2-OCH₃

### **Experimental Protocols**

The successful elucidation of **Tovopyrifolin C**'s structure relied on meticulous experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.

#### **Isolation of Tovopyrifolin C**

The isolation of **Tovopyrifolin C** from the stem bark of Calophyllum venulosum was achieved through a series of extraction and chromatographic steps.[1]

• Extraction: The dried and powdered stem bark of Calophyllum venulosum was sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like



hexane, followed by a solvent of intermediate polarity such as chloroform or dichloromethane, and finally a polar solvent like methanol.

- Fractionation: The crude extracts were subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
- Purification: Fractions containing the target compound were further purified using repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure Tovopyrifolin C.

### **Spectroscopic Analysis**

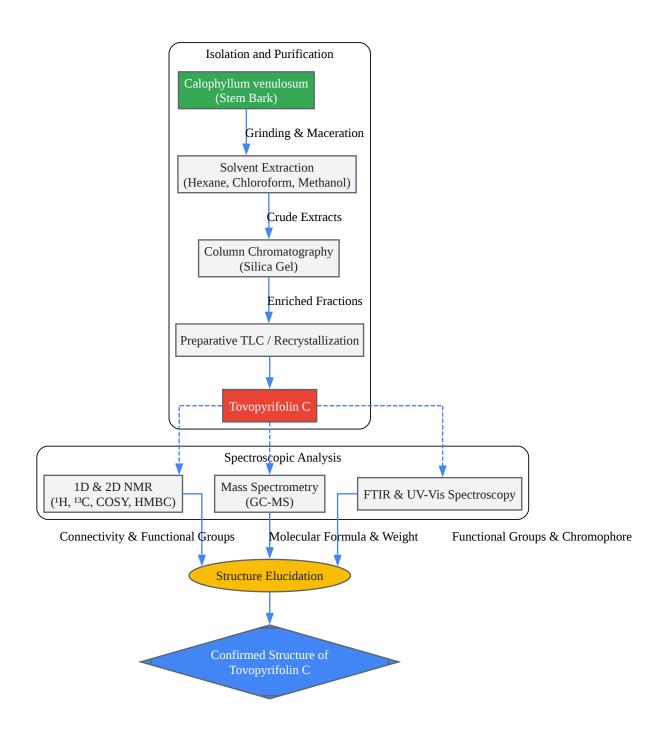
The purified compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was employed to determine the molecular weight and fragmentation pattern of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded to identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum was obtained to analyze the electronic transitions within the molecule, characteristic of the xanthone chromophore.

#### **Visualization of the Elucidation Process**

The following diagrams illustrate the logical workflow and key structural relationships in the elucidation of **Tovopyrifolin C**.

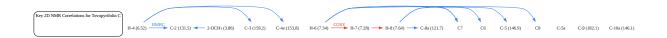




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Figure 1: Workflow for the isolation and structure elucidation of **Tovopyrifolin C**.





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Figure 2: Key hypothetical 2D NMR correlations for **Tovopyrifolin C**.

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#### References

- 1. Venuloxanthone, a new pyranoxanthone from the stem bark of Calophyllum venulosum PubMed [pubmed.ncbi.nlm.nih.gov]
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